1-Boc-3-[(2-fluoro-benzylamino)-methyl]-piperidine
Description
1-Boc-3-[(2-fluoro-benzylamino)-methyl]-piperidine is a Boc-protected piperidine derivative featuring a 2-fluorobenzylaminomethyl substituent at the 3-position of the piperidine ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes and modulating pharmacological properties. This compound is structurally significant in medicinal chemistry, particularly in the development of receptor-targeted agents, as the fluorinated benzyl group may influence electronic and steric interactions with biological targets such as Toll-like receptors (TLRs) .
Properties
IUPAC Name |
tert-butyl 3-[[(2-fluorophenyl)methylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)21-10-6-7-14(13-21)11-20-12-15-8-4-5-9-16(15)19/h4-5,8-9,14,20H,6-7,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHIXPRCKVXCHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20723108 | |
| Record name | tert-Butyl 3-({[(2-fluorophenyl)methyl]amino}methyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20723108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887587-48-6 | |
| Record name | 1,1-Dimethylethyl 3-[[[(2-fluorophenyl)methyl]amino]methyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887587-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-({[(2-fluorophenyl)methyl]amino}methyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20723108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Boc-3-[(2-fluoro-benzylamino)-methyl]-piperidine is a synthetic compound characterized by its unique structural features that include a piperidine ring and a tert-butyloxycarbonyl (Boc) protecting group. The presence of a fluorinated benzylamino moiety enhances its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 322.42 g/mol. The compound's structure allows for various chemical reactions, particularly those involving the piperidine nitrogen, which can undergo nucleophilic substitutions and participate in further functionalizations upon deprotection of the Boc group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorobenzylamino moiety is believed to enhance binding affinity to these targets, potentially modulating their activity. The Boc group provides steric hindrance, which may influence the compound's selectivity and potency.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential antibacterial properties for this compound.
- Neurological Implications : Its structural characteristics make it a candidate for drug development targeting neurological disorders.
- Cancer Therapeutics : The compound's ability to interact with biological targets may extend to anticancer applications, as seen in related piperidine derivatives .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing some related compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Boc-3-[(3-fluoro-benzylamino)-methyl]-piperidine | C18H27FN2O2 | Different position of fluoro substituent |
| 1-Boc-4-(4-fluoro-phenylamino)-piperidine | C16H23FN2O2 | Contains a para-substituted phenyl group |
| 1-Boc-3-(3-fluoro-benzylamino)-methyl-piperidine | C18H27FN2O2 | Similar structure but different piperidine position |
This comparison highlights how the specific substitution pattern in this compound may confer distinct biological activities compared to its analogs.
Case Studies and Research Findings
Research has indicated that compounds with similar structural motifs have been investigated for their pharmacological properties:
- Antibacterial Studies : A study examining various piperidine derivatives revealed that certain analogs exhibited MIC values as low as 0.0039 mg/mL against Gram-positive bacteria like Staphylococcus aureus . This suggests that this compound could possess comparable or enhanced antibacterial properties.
- Neuropharmacology : Investigations into piperidine-based compounds have shown promise in targeting neurotransmitter receptors, indicating potential use in treating conditions such as depression or anxiety disorders . The unique fluorinated moiety may enhance receptor binding and efficacy.
- Cancer Research : Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could be evaluated for similar therapeutic effects .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 1-Boc-3-[(2-fluoro-benzylamino)-methyl]-piperidine exhibit potential anticancer properties. For instance, derivatives of piperidine have been explored as inhibitors of NSD2, a histone methyltransferase implicated in various cancers. The modification of the piperidine ring enhances the binding affinity to target proteins involved in cancer progression .
2. Opioid Analgesics
The compound's structural similarity to known opioid analgesics places it in the realm of research focusing on pain management. Studies on related piperidine derivatives have shown high μ-opioid receptor affinity, suggesting that this compound could serve as a lead compound for developing new analgesics with improved efficacy and safety profiles compared to existing opioids .
3. Neuropharmacology
The compound's potential as an acetylcholinesterase (AChE) inhibitor has also been investigated. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. By enhancing cholinergic transmission, such compounds may improve cognitive function in affected patients .
Case Study 1: Anticancer Research
In a study published in Cancer Research, a series of piperidine derivatives, including those structurally related to this compound, were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated that certain modifications significantly enhanced their anticancer activity, providing a basis for further development into therapeutic agents .
Case Study 2: Pain Management
Research conducted on novel opioid derivatives highlighted the importance of structural modifications in enhancing analgesic potency while minimizing side effects. The findings suggested that compounds like this compound could be optimized for better therapeutic outcomes in pain management protocols .
Comparative Data Table
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares 1-Boc-3-[(2-fluoro-benzylamino)-methyl]-piperidine with structurally related Boc-protected piperidine and azetidine derivatives:
Key Observations :
- Fluorine vs. Chlorine Substituents : Fluorinated analogs (e.g., 34d) exhibit lower melting points compared to chlorinated counterparts (e.g., 34b), likely due to reduced crystallinity from weaker intermolecular interactions .
- Azetidine vs.
- Boc Protection : The Boc group stabilizes the amine and alters hydrophobicity, as seen in analogs like (R)-1-Boc-3-(hydroxymethyl)piperidine, which is slightly water-soluble .
Pharmacological Activity: TLR7/8 Modulation
highlights the impact of structural modifications on TLR7/8 activity in piperidine-linked compounds:
| Compound | Maximal TLR7 Activity (% of RSQ) | TLR8 Activity | EC₅₀ (TLR7) | Notes |
|---|---|---|---|---|
| A1 (piperidine with spacer) | 58% | Minimal (close to baseline) | N/A | Reduced TLR8 activation due to spacer |
| A1-boc | 55% | Minimal | N/A | Boc group retains TLR7 selectivity |
| A2-boc | 86% | Minimal | N/A | Methyl-piperidine enhances activity |
Comparison Insights :
- Boc Group Impact : Boc protection (A1-boc) marginally reduces TLR7 activity (55% vs. 58% for A1) but maintains TLR8 suppression, suggesting steric or electronic effects from the Boc group fine-tune receptor engagement .
- Fluorine’s Role: While direct data for this compound is lacking, fluorination in related compounds (e.g., 34d) may enhance metabolic stability and binding affinity via hydrophobic or dipole interactions .
Preparation Methods
Core Scaffold Identification
The target molecule derives from a piperidine backbone, modified at the 3-position with a methyl group linked to a 2-fluoro-benzylamino moiety. Retrosynthetically, the compound dissects into two primary fragments:
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1-Boc-3-(aminomethyl)piperidine : Serves as the Boc-protected piperidine core with an aminomethyl group at position 3.
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2-Fluorobenzylamine : Introduces the aromatic substituent via C–N bond formation.
Strategic Bond Disconnections
-
C–N bond formation : Achieved via reductive amination or nucleophilic substitution.
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Boc protection : Ensures amine stability during synthetic steps.
Synthetic Routes and Methodologies
Synthesis of 1-Boc-3-Piperidone
The patent CN103304472A outlines a three-step synthesis of 1-Boc-3-piperidone from 3-hydroxypyridine:
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Reduction : 3-Hydroxypyridine is reduced with sodium borohydride in alkaline conditions to yield 3-hydroxy piperidine (40–50% yield).
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Boc Protection : Reaction with tert-butyl dicarbonate (Boc₂O) under basic conditions produces 1-Boc-3-piperidinol (85–90% yield).
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Oxidation : Oppenauer oxidation using ketones (e.g., cyclohexanone) and aluminum isopropylate catalyst converts the alcohol to 1-Boc-3-piperidone (92.9% yield after distillation).
Reductive Amination with 2-Fluorobenzylamine
1-Boc-3-piperidone undergoes reductive amination with 2-fluorobenzylamine:
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Conditions : Sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid at 25°C for 12–24h.
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Mechanism : Imine formation followed by selective reduction to the secondary amine.
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Yield : ~70–75% after purification by silica gel chromatography.
Example Protocol :
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Dissolve 1-Boc-3-piperidone (1.0 eq) and 2-fluorobenzylamine (1.2 eq) in MeOH.
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Add NaBH₃CN (1.5 eq) and acetic acid (2 eq).
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Stir at 25°C for 18h, concentrate, and purify via column chromatography (EtOAc/hexanes).
Synthesis of 1-Boc-3-(Hydroxymethyl)Piperidine
1-Boc-3-piperidinol (from Step 2.1.1) is oxidized to the ketone, followed by reduction to the alcohol:
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Oxidation : Dess-Martin periodinane in DCM (90% yield).
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Reduction : NaBH₄ in ethanol to yield 1-Boc-3-(hydroxymethyl)piperidine.
Bromination and Substitution
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Bromination : Treat 1-Boc-3-(hydroxymethyl)piperidine with PBr₃ in DCM (0°C to 25°C, 2h) to form 1-Boc-3-(bromomethyl)piperidine (85% yield).
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Substitution : React with 2-fluorobenzylamine (2.0 eq) and DIPEA (3.0 eq) in DMF at 80°C for 6h.
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Yield : 65–70% after extraction and distillation.
Example Protocol :
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Combine 1-Boc-3-(bromomethyl)piperidine (1.0 eq), 2-fluorobenzylamine (2.0 eq), and DIPEA in DMF.
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Heat at 80°C for 6h, quench with water, extract with EtOAc, and concentrate.
Mitsunobu Conditions
1-Boc-3-hydroxymethylpiperidine reacts with 2-fluorobenzylamine under Mitsunobu conditions:
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Reagents : DIAD (diisopropyl azodicarboxylate) and PPh₃ in THF.
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Mechanism : Alcohol activation and SN2 displacement.
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Yield : 60–65% after purification.
Comparative Analysis of Synthetic Routes
| Parameter | Reductive Amination | Nucleophilic Substitution | Mitsunobu Reaction |
|---|---|---|---|
| Yield | 70–75% | 65–70% | 60–65% |
| Reaction Time | 18–24h | 6h | 12h |
| Purification | Column Chromatography | Distillation | Column Chromatography |
| Cost Efficiency | Moderate | High | Low |
| Scalability | High | Moderate | Low |
Key Observations :
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Reductive amination offers superior yields but requires careful pH control.
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Nucleophilic substitution is scalable but generates stoichiometric HBr.
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Mitsunobu reactions are atom-efficient but cost-prohibitive for large-scale synthesis.
Optimization Strategies and Challenges
Boc Deprotection Risks
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Acidic Conditions : TFA/DCM removes Boc groups but may degrade the benzylamino moiety.
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Mitigation : Use mild deprotection (e.g., HCl/dioxane) if further functionalization is required.
Steric Hindrance at C-3
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The 3-position’s spatial constraints necessitate excess amine (2.0–3.0 eq) in substitution reactions.
Purity and Characterization
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Analytical Methods : HPLC (C18 column, 90:10 H₂O/ACN) confirms >98% purity.
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Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic Boc tert-butyl singlet at δ 1.32 ppm and benzyl CH₂ at δ 3.87–3.91 ppm.
Industrial-Scale Considerations
Solvent Selection
-
Polar Aprotic Solvents : DMF or NMP enhance reaction rates but complicate waste management.
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Alternatives : Cyclopentyl methyl ether (CPME) offers greener profiles for substitutions.
Catalytic Improvements
-
Pd/C Hydrogenation : Reduces imine intermediates in reductive amination, avoiding stoichiometric borohydrides.
Q & A
Basic: What are optimized synthetic routes and purification strategies for 1-Boc-3-[(2-fluoro-benzylamino)-methyl]-piperidine?
Methodological Answer:
The synthesis typically involves sequential functionalization of the piperidine scaffold. For Boc-protected intermediates, Pd-catalyzed C-H activation (e.g., arylation at the C5 position) can be employed using substrates like 1-Boc-3-(picolinoylamino)piperidine, as demonstrated in palladium-catalyzed protocols . Key steps include:
- Deprotection : Use TFA or HCl in dioxane to remove the Boc group while preserving the fluorobenzylamino moiety.
- Purification : Employ silica gel chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for polar intermediates. Monitor purity via TLC (Rf ~0.3–0.5 in 20% MeOH/DCM) and confirm with LC-MS (>95% purity).
Basic: How should researchers characterize this compound’s structural integrity and purity?
Methodological Answer:
Use a combination of:
- NMR : H and C NMR to confirm substitution patterns (e.g., Boc group at δ ~1.4 ppm for tert-butyl protons; fluorobenzyl signals at δ ~7.0–7.4 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ calculated for CHFNO: 350.22 g/mol).
- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8–10 min in 60% acetonitrile/water.
PubChem-derived computational data (InChI, SMILES) can cross-validate structural assignments .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Storage : Store at –20°C under inert atmosphere (argon) to prevent Boc group hydrolysis.
- Stability Testing :
Advanced: How can regioselective modifications be achieved on the piperidine ring?
Methodological Answer:
- C-H Functionalization : Use Pd(OAc)/PCy with aryl iodides for C5-arylation, as demonstrated in related 1-Boc-3-aminopiperidine derivatives. Add 2,6-dimethylbenzoic acid to enhance regioselectivity (cis-configuration favored) .
- Directing Groups : Install picolinamide as a transient directing group to enable selective C5 modification, followed by cleavage under mild acidic conditions.
Advanced: How to design structure-activity relationship (SAR) studies for biological targets?
Methodological Answer:
- Analog Synthesis : Vary substituents on the fluorobenzyl group (e.g., electron-withdrawing/-donating groups) and assess acetylcholinesterase (AChE) inhibition using Ellman’s assay (IC comparisons) .
- Key Parameters :
- Steric Effects : Compare IC of ortho- vs. para-fluoro analogs.
- Hydrophobicity : Measure logP to correlate with membrane permeability.
Use computational docking (e.g., AutoDock Vina) to predict binding poses in AChE’s catalytic site.
Advanced: What computational strategies predict target interactions for this compound?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate interactions with AChE using AMBER or GROMACS. Focus on piperidine’s orientation relative to Trp86 (key for π-π stacking).
- Pharmacophore Modeling : Identify critical features (e.g., fluorobenzyl’s aromaticity, Boc’s steric bulk) using Schrödinger’s Phase. Validate with in vitro assays .
Advanced: How to resolve contradictions in biological assay data (e.g., varying IC50_{50}50 values)?
Methodological Answer:
- Assay Optimization :
- Data Analysis : Apply Hill slope corrections for cooperative binding and use nonlinear regression (GraphPad Prism) to calculate IC. Address outliers via Grubbs’ test .
Safety and Waste Handling: What protocols ensure safe laboratory use and disposal?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation (use fume hoods).
- Waste Management : Collect organic waste in halogen-resistant containers. Neutralize acidic byproducts (e.g., TFA from Boc deprotection) with sodium bicarbonate before disposal .
- Emergency Protocols : For spills, absorb with vermiculite and treat with 10% NaOH solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
